![molecular formula C7H8N4O2 B1328205 (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile CAS No. 1172831-14-9](/img/structure/B1328205.png)
(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
The compound (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The specific compound is not directly studied in the provided papers, but its structural relatives and synthesis methods offer insights into its chemical nature.
Synthesis Analysis
The synthesis of related pyrazole compounds involves the reaction of acetyl acetone with nitrous acid followed by condensation with hydrazine, as demonstrated in the preparation of bis-(3,5-dimethyl-4-nitrosopyrazole) dimer . Another synthesis approach for pyrazole derivatives includes a one-pot, four-component condensation reaction, which involves aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide, and 5-amino-1H-pyrazole-4-carbonitrile in the presence of p-toluenesulfonic acid as a catalyst . These methods suggest that the synthesis of this compound could potentially be achieved through similar condensation reactions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with various substituents influencing the overall configuration. The structure of substituted pyrazolo[1,5-a]pyrimidines, which are related to the compound of interest, has been confirmed by X-ray analysis . This implies that the molecular structure of this compound could also be elucidated using similar analytical techniques to determine its precise configuration.
Chemical Reactions Analysis
Pyrazole derivatives exhibit diverse reactivity depending on the nature of their substituents. For instance, 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile reacts differently with nitrogen bases, leading to nucleophilic substitution or ring cleavage, forming various products such as enamino nitriles and enehydrazino nitriles . Additionally, 3,5-dimethyl-4-nitroisoxazole undergoes tandem condensation-cyclization processes with cyclic enamines, suggesting that this compound might also participate in similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from spectroscopic studies. Techniques such as IR, UV, 1H NMR, 13C NMR, and CHN analysis are used to identify products and determine their properties . These methods could be applied to this compound to ascertain its physical state, solubility, stability, and other relevant characteristics.
Scientific Research Applications
Antifungal and Agricultural Research
Research into compounds similar to “(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile” often involves exploring their potential as antifungal agents in agricultural contexts. A comparative review by Kaddouri et al. (2022) on small molecules against Fusarium oxysporum, a pathogen affecting date palms, mentions the study of compounds with a pyrazole moiety. These compounds were evaluated for their structure–activity relationships, indicating their potential in fighting agricultural diseases such as Bayoud disease (Kaddouri et al., 2022).
Synthesis and Medicinal Chemistry
The synthesis and utility of pyrazole derivatives in medicinal chemistry are well-documented due to their wide range of biological activities. Dar and Shamsuzzaman (2015) provide a concise overview of the synthesis methods for pyrazole heterocycles, highlighting their significance in combinatorial and medicinal chemistry due to their diverse pharmacological properties (Dar & Shamsuzzaman, 2015).
Photoprotection and Synthetic Chemistry
The use of photosensitive protecting groups, including those related to the pyrazole class, in synthetic chemistry has shown promise for future applications. Amit, Zehavi, and Patchornik (1974) reviewed the role of photosensitive protecting groups, such as 2-nitrobenzyl and 3,5-dimethoxybenzyl, indicating the potential for innovative synthetic pathways in organic chemistry (Amit, Zehavi, & Patchornik, 1974).
Therapeutic Applications
The therapeutic applications of pyrazoline derivatives have been extensively reviewed, with Shaaban, Mayhoub, and Farag (2012) discussing the diverse biological properties of pyrazoline compounds. These derivatives have shown a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities, underscoring their potential in drug development (Shaaban, Mayhoub, & Farag, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-5-7(11(12)13)6(2)10(9-5)4-3-8/h4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDIZQSHMYATLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC#N)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244686 |
Source
|
Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301244686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1172831-14-9 |
Source
|
Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole-1-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1172831-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301244686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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